3-Chloroquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of 262.11 g/mol. It is classified as a sulfonyl chloride, which is characterized by the presence of a sulfonyl group () attached to a chlorine atom. This compound is notable for its chlorinated quinoline structure, which contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .
The biological activity of 3-chloroquinoline-7-sulfonyl chloride has been explored primarily in the context of its derivatives. Compounds derived from this sulfonyl chloride exhibit various pharmacological properties, including:
Several methods exist for synthesizing 3-chloroquinoline-7-sulfonyl chloride:
3-Chloroquinoline-7-sulfonyl chloride finds applications in several areas:
Interaction studies involving 3-chloroquinoline-7-sulfonyl chloride focus on its reactivity with biological macromolecules:
Several compounds share structural similarities with 3-chloroquinoline-7-sulfonyl chloride. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 3-Chloroquinoline-5-sulfonyl chloride | 0.98 | Different position of chlorine affects reactivity |
| 6-Chloroquinoline-4-sulfonyl chloride | 0.93 | Variation in chlorine position alters properties |
| 4-Chloroquinoline-7-sulfonyl chloride | 0.90 | Distinct biological activity profiles |
These compounds differ primarily in the position of substituents on the quinoline ring, which significantly influences their chemical reactivity and biological activity. The unique positioning of both the chlorine and sulfonyl groups in 3-chloroquinoline-7-sulfonyl chloride contributes to its distinct properties compared to similar compounds.
The chlorosulfonation of quinoline derivatives represents a critical synthetic pathway for introducing sulfonyl chloride functionality into aromatic heterocyclic systems [1]. The reaction typically involves the treatment of quinoline substrates with chlorosulfonic acid under controlled temperature conditions, leading to electrophilic aromatic substitution at specific positions on the quinoline ring [2]. For quinoline derivatives, the 7-position demonstrates particular reactivity due to electronic effects and steric accessibility [23].
The mechanism proceeds through initial formation of a quinoline-chlorosulfonic acid complex, followed by electrophilic attack at the aromatic carbon [1]. The reaction pathway involves protonation of the quinoline nitrogen, which activates the ring system toward electrophilic substitution [2]. Temperature control is essential, as reactions conducted at 100-160°C provide optimal yields while minimizing side product formation [23].
Industrial-scale chlorosulfonation processes for quinoline-8-sulfonyl chloride synthesis demonstrate yields of 83-86% when utilizing chlorosulfonic acid at controlled temperatures [23]. The reaction temperature of quinoline and chlorosulfonic acid typically ranges from 100 to 160°C, with subsequent thionyl chloride treatment at 50°C or higher [23]. Liquid chromatography analysis of reaction mixtures reveals formation of quinoline-8-sulfonyl chloride at 88% conversion with quinoline-8-sulfonic acid as a minor byproduct at 0.5% [23].
Continuous sulfonation processes demonstrate superior efficiency compared to batch operations, particularly when utilizing oleum with high sulfur trioxide concentration [38]. The weight ratio of oleum to quinoline should be maintained at 2:1 to 3:1 for optimal conversion rates [38]. Residence times of 1-6 hours at temperatures between 120-180°C provide complete conversion while minimizing carbonization and polysulfonation side reactions [38].
Systematic studies of chlorosulfonation reactions reveal critical temperature dependencies for product formation and selectivity [40]. Design of experiments utilizing rotatable central composite design methodology identified optimal conditions at 155.1°C with 7.3 equivalents of chlorosulfonic acid, achieving 87.4% product formation [40]. Lower temperatures of 125°C result in incomplete conversion, while temperatures exceeding 180°C promote unwanted side reactions including quinoline carbonization [38] [40].
The relationship between temperature and product distribution follows predictable kinetic patterns, with equilibrium reached after approximately 60 minutes under optimized conditions [40]. Multivariate optimization solutions demonstrate that precise temperature control within ±2°C significantly impacts final product yields and purity [40].
| Temperature (°C) | ClSO₃H Equivalents | Product Yield (%) | Starting Material (%) | Sulfonic Acid Byproduct (%) |
|---|---|---|---|---|
| 125 | 8.0 | 65.2 | 15.8 | 19.0 |
| 140 | 8.0 | 78.4 | 8.2 | 13.4 |
| 155.1 | 7.3 | 87.4 | 1.0 | 16.5 |
| 170 | 8.0 | 82.1 | 2.1 | 15.8 |
Thionyl chloride serves as a versatile reagent for converting sulfonic acids to sulfonyl chlorides through a well-established mechanistic pathway [8] [9]. The reaction proceeds through initial nucleophilic attack of the sulfonic acid on the electrophilic sulfur center of thionyl chloride, forming a chlorosulfite ester intermediate [9]. This intermediate undergoes subsequent chloride ion attack at the sulfur center, leading to formation of the desired sulfonyl chloride with elimination of sulfur dioxide [9].
The mechanism involves formation of a tetrahedral intermediate followed by elimination, similar to nucleophilic substitution reactions at sulfur centers [8]. The reaction is rendered irreversible by the evolution of sulfur dioxide gas, which drives the equilibrium toward product formation [9]. Catalytic amounts of dimethylformamide enhance reaction rates by facilitating chloride ion mobility and stabilizing intermediate species [23].
Thionyl chloride-mediated conversion of quinoline sulfonic acids to sulfonyl chlorides demonstrates excellent yields when conducted under optimized conditions [23]. Addition of 0.5 grams of dimethylformamide and 10.0 grams of thionyl chloride to quinoline-8-sulfonic acid, followed by heating to 70°C for 4 hours, produces quinoline-8-sulfonyl chloride in 86% yield with 99.6% purity [23].
The stoichiometry of thionyl chloride significantly influences reaction outcomes, with optimal results achieved using 2-3 molar equivalents relative to the sulfonic acid substrate [12]. Excess thionyl chloride serves dual roles as reagent and solvent, facilitating mass transfer and maintaining anhydrous conditions essential for high yields [12]. Temperature control at 70°C prevents decomposition while ensuring complete conversion within practical timeframes [23].
Different reaction protocols for thionyl chloride-mediated sulfonyl chloride formation demonstrate varying effectiveness depending on substrate structure and reaction conditions [12]. Continuous quench procedures provide advantages over batch techniques, offering increased yields, reduced hydrolysis, and improved product quality [12]. The use of water-immiscible solvents during workup minimizes exposure of sulfonyl chlorides to moisture, thereby reducing hydrolysis and improving overall efficiency [12].
Recovery yields of 71-74% for substituted benzenesulfonyl chlorides demonstrate the practical utility of these methods for preparative synthesis [12]. Purification through crystallization from appropriate solvents provides products with purities exceeding 99% [12]. Temperature maintenance below 50°C during concentration steps prevents thermal decomposition of sensitive sulfonyl chloride products [12].
| Substrate | Thionyl Chloride Equiv. | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Quinoline-8-sulfonic acid | 3.0 | 70 | 4 | 86 | 99.6 |
| p-Toluenesulfonic acid | 2.5 | 65 | 3 | 78 | 98.2 |
| Benzenesulfonic acid | 2.0 | 60 | 2 | 82 | 97.8 |
Nucleophilic chlorination reactions for quinoline derivatives employ sophisticated catalytic systems to achieve high selectivity and efficiency [11]. Recent developments in asymmetric chlorination utilize chiral thiourea catalysts to promote enantioconvergent carbon-chlorine bond formation with excellent stereoselectivity [11]. These systems employ nucleophilic chloride sources, including aqueous sodium chloride solutions, representing environmentally benign alternatives to traditional electrophilic chlorinating agents [11].
The catalytic mechanism involves chiral anion binding through phase-transfer catalysis, enabling dynamic kinetic resolution of racemic substrates [11]. Sulfonium salt intermediates play crucial roles by facilitating smooth conversion while maintaining high enantiomeric excess [11]. This approach demonstrates broad substrate scope with ketone substrates, achieving excellent yields under mild reaction conditions [11].
Metal-free catalytic approaches for quinoline functionalization have gained prominence due to their operational simplicity and environmental compatibility [22]. Carbon disulfide and diethylamine systems generate nucleophilic sulfonyl sources in situ through reaction with sulfonyl chlorides [22]. This methodology enables deoxygenative carbon-hydrogen sulfonylation of quinoline nitrogen-oxides with excellent functional group tolerance [22].
The reaction proceeds through formation of diethylcarbamodithioic acid intermediates, which subsequently react with sulfonyl chlorides to generate active sulfonyl anions [22]. These nucleophilic species attack activated quinoline nitrogen-oxide substrates at the 2-position, providing substituted quinolines in 62-84% yields [22]. The process demonstrates remarkable chemoselectivity, tolerating various functional groups including alkyl, methoxy, halogen, and aryl substituents [22].
Phase-transfer catalysis represents a powerful tool for nucleophilic chlorination reactions, particularly in systems involving chloroform and strong bases [14]. The mechanism involves interfacial generation of dichlorocarbene through deprotonation of chloroform by hydroxide ions [14]. Quaternary ammonium catalysts facilitate transfer of reactive intermediates between aqueous and organic phases, enabling efficient chlorination under mild conditions [14].
The continuous generation of reactive chlorinating species at the interface provides sustained reactivity throughout the reaction period [14]. Chloride anions accumulate at the aqueous phase surface, preventing hydrolysis of reactive intermediates and maintaining catalytic efficiency [14]. This approach demonstrates particular utility for chlorination of electron-deficient aromatic systems where traditional methods prove ineffective [14].
| Catalyst System | Substrate Type | Temperature (°C) | Yield (%) | Selectivity | Functional Group Tolerance |
|---|---|---|---|---|---|
| Chiral thiourea | Quinoline ketones | 25 | 89 | >95% ee | Excellent |
| CS₂/Et₂NH | Quinoline N-oxides | 25 | 84 | 2-position | High |
| Phase-transfer | Chloroform systems | 50 | 78 | Variable | Moderate |
Purification of 3-chloroquinoline-7-sulfonyl chloride requires specialized techniques due to the compound's sensitivity to moisture and thermal decomposition [27]. Crystallization from anhydrous solvents under inert atmosphere conditions provides products with purities exceeding 95% [27]. The compound exhibits a molecular weight of 262.11 and demonstrates typical sulfonyl chloride reactivity patterns [27].
Precipitation techniques utilizing controlled quenching procedures significantly impact final product yields and purity [40]. Optimized protocols employ 8 volumes of water with 0.8 volumes of diglyme at -5°C, achieving isolated yields of 87.7% with 92.0% mass assay [40]. The inclusion of diglyme as co-solvent improves powder flowability and reduces the water volume required for isolation by 80% [40].
Vacuum distillation represents the preferred method for purifying sulfonyl chloride products, particularly for compounds sensitive to thermal decomposition [1]. High vacuum conditions (0.1 mmHg) enable distillation at reduced temperatures, minimizing decomposition while achieving excellent separation from byproducts [1]. Fractional distillation columns provide enhanced separation efficiency for complex product mixtures [1].
Temperature control during distillation remains critical, with optimal conditions typically below 100°C under reduced pressure [12]. The use of Vigreux columns or packed distillation apparatus enhances separation efficiency for closely boiling isomers [12]. Collection under anhydrous conditions prevents hydrolysis of moisture-sensitive products [12].
Scale-up procedures for sulfonyl chloride synthesis require careful attention to heat transfer and mass transfer limitations [40]. Continuous stirred tank reactor systems provide superior temperature control compared to batch processes, enabling consistent product quality at industrial scales [40]. Residence time optimization balances conversion efficiency with equipment requirements, typically achieving steady-state operation within 2-3 hours [40].
Green chemistry metrics demonstrate significant improvements through process optimization, with environmental factors reduced from 80 to 12 through solvent minimization and improved atom economy [40]. Automated continuous synthesis systems enable scalable production while maintaining strict quality control parameters [40]. Integration of real-time analytical monitoring ensures consistent product specifications throughout extended production campaigns [40].
| Purification Method | Yield Recovery (%) | Purity (%) | Environmental Factor | Processing Time (h) |
|---|---|---|---|---|
| Crystallization | 92.0 | 95.0 | 15 | 6 |
| Vacuum distillation | 88.5 | 98.5 | 8 | 4 |
| Continuous precipitation | 87.7 | 92.0 | 12 | 2 |
| Recrystallization | 85.2 | 99.2 | 20 | 8 |
Analytical characterization of sulfonyl chloride products employs multiple complementary techniques to ensure product quality and purity [40]. High-performance liquid chromatography provides quantitative analysis of product content, starting material residues, and sulfonic acid byproducts [40]. Mass spectrometry confirms molecular weight and structural integrity of isolated products [40].
Nuclear magnetic resonance spectroscopy enables detailed structural confirmation and purity assessment [30]. Proton nuclear magnetic resonance spectra provide characteristic patterns for quinoline aromatic protons and confirm absence of hydrolysis products [30]. Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural verification and quantitative purity determination [30].
3-Chloroquinoline-7-sulfonyl chloride exhibits moderate thermodynamic stability under ambient conditions, sharing characteristic stability patterns observed in related aryl sulfonyl chloride compounds [1]. The compound's stability is primarily governed by the electron-withdrawing nature of both the chlorine substituent at the 3-position and the sulfonyl chloride functional group at the 7-position of the quinoline ring system.
Thermal Decomposition Characteristics
The thermal stability of 3-Chloroquinoline-7-sulfonyl chloride follows patterns similar to other aryl sulfonyl chlorides, which typically undergo decomposition when heated above 100°C [2]. Studies on related quinoline derivatives demonstrate that thermal decomposition processes generally occur through multiple stages, with initial decomposition temperatures ranging from 130-200°C for quinoline-based compounds [3] [4]. The presence of the sulfonyl chloride moiety significantly influences the thermal behavior, as sulfonyl chlorides are known to decompose readily upon heating, releasing sulfur dioxide and hydrogen chloride [5].
Hydrolytic Stability
The compound exhibits high susceptibility to hydrolysis, consistent with the general reactivity pattern of sulfonyl chlorides [6]. Upon contact with water, 3-Chloroquinoline-7-sulfonyl chloride undergoes rapid hydrolysis according to the following reaction pathway:
$$ \text{3-Chloroquinoline-7-sulfonyl chloride} + \text{H}_2\text{O} \rightarrow \text{3-Chloroquinoline-7-sulfonic acid} + \text{HCl} $$
This hydrolytic instability necessitates careful storage under anhydrous conditions and protection from atmospheric moisture [7]. The reaction is highly exothermic and irreversible, making the compound unsuitable for aqueous applications without immediate chemical transformation.
Stability Factors
Research on aromatic sulfonyl chlorides indicates that electron-withdrawing substituents enhance the electrophilic character of the sulfur center, potentially affecting both thermal and hydrolytic stability [1]. The 3-chloro substituent on the quinoline ring contributes to the overall electron deficiency of the aromatic system, which may influence the compound's decomposition pathways. Comparative studies suggest that halogenated quinoline derivatives exhibit increased chemical stability compared to their non-halogenated counterparts due to the stabilizing influence of halogen substituents on the aromatic framework [4].
The solubility profile of 3-Chloroquinoline-7-sulfonyl chloride reflects the dual nature of its molecular structure, combining the aromatic quinoline system with the highly polar sulfonyl chloride functional group. Based on the solubility characteristics of structurally related compounds, the following solubility patterns can be established:
Polar Organic Solvents
3-Chloroquinoline-7-sulfonyl chloride demonstrates good solubility in polar organic solvents [8] [6]. The compound is expected to be readily soluble in:
Solvent Selection for Chemical Reactions
Studies on related quinoline sulfonyl chlorides indicate that dichloromethane and acetonitrile are particularly effective solvents for synthetic transformations [9]. The choice of solvent significantly impacts reaction outcomes, with dichloromethane often providing superior results for nucleophilic substitution reactions involving sulfonyl chlorides [11].
Aqueous Solubility
The compound exhibits limited aqueous solubility and high reactivity toward water [12]. This characteristic is typical of sulfonyl chlorides, which readily undergo hydrolysis in aqueous environments. The limited water solubility is attributed to the hydrophobic quinoline aromatic system, while the reactive nature toward water stems from the electrophilic sulfonyl chloride functionality.
Storage Solvent Considerations
For long-term storage and handling, anhydrous organic solvents are essential to prevent hydrolytic degradation [13]. The compound should be stored in dry solvents under inert atmosphere conditions to maintain chemical integrity. Solvent purity is critical, as trace water content can lead to gradual decomposition and formation of the corresponding sulfonic acid.
The spectroscopic characterization of 3-Chloroquinoline-7-sulfonyl chloride provides distinctive fingerprint patterns that enable unambiguous identification and structural confirmation of the compound.
Infrared Spectroscopy Characteristics
The infrared spectrum of 3-Chloroquinoline-7-sulfonyl chloride exhibits several characteristic absorption bands that serve as diagnostic fingerprints [11]:
Nuclear Magnetic Resonance Spectroscopy
¹H NMR Spectroscopic Analysis:
Based on structural analogies with related quinoline sulfonyl chlorides [10] [15], the ¹H NMR spectrum is expected to display:
¹³C NMR Spectroscopic Features:
The ¹³C NMR spectrum should exhibit:
Mass Spectrometry Fragmentation Patterns
Mass spectrometric analysis of 3-Chloroquinoline-7-sulfonyl chloride provides definitive molecular weight confirmation and characteristic fragmentation patterns [16]:
Molecular Ion Peak:
Characteristic Fragment Ions:
Based on typical fragmentation patterns of sulfonyl chlorides [11]:
The combination of these spectroscopic techniques provides comprehensive structural characterization and serves as a definitive identification method for 3-Chloroquinoline-7-sulfonyl chloride in both analytical and synthetic contexts.
| Spectroscopic Technique | Characteristic Signals | Diagnostic Value |
|---|---|---|
| IR Spectroscopy | 1370-1410 cm⁻¹, 1160-1200 cm⁻¹ (SO₂Cl) | Sulfonyl chloride confirmation |
| ¹H NMR | 7.0-9.0 ppm (aromatic protons) | Quinoline framework identification |
| ¹³C NMR | 100-160 ppm (aromatic carbons) | Carbon framework elucidation |
| Mass Spectrometry | m/z = 262 (molecular ion) | Molecular weight confirmation |
| MS Isotope Pattern | M+2 peaks (chlorine isotopes) | Halogen presence verification |